2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Anticancer Properties : One study investigated the antiproliferative activity of nicotinonitrile derivatives, including compounds similar to the one you mentioned. These derivatives showed significant anticancer properties by inducing apoptosis and inhibiting tyrosine kinase in breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests potential for development as anticancer drugs (El-Hashash et al., 2019).
Synthesis of Novel Derivatives : Another research focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a process that included compounds structurally related to your compound. This research contributes to the field of organic synthesis and provides new compounds for further biological evaluation (Rahmouni et al., 2014).
Aurora Kinase Inhibition : A study on Aurora kinase inhibitors mentioned compounds structurally similar to 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. Aurora kinases are crucial for cell cycle regulation, and their inhibition can be a valuable approach in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyridine Derivatives : Research on the synthesis of new series of pyridine and fused pyridine derivatives, including similar compounds, contributes to the development of novel molecules that could be of interest in medicinal chemistry (Al-Issa, 2012).
One-Step Synthesis Method : A study demonstrated a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, offering a more efficient approach to creating compounds with structural similarities (Shestopalov et al., 2002).
Antimicrobial Evaluation : Some derivatives of the compound were evaluated for their antimicrobial properties, showing potential as agents against various microbial infections (Othman, 2013).
Molecular Docking and Biological Evaluation : Research involving the synthesis, characterization, and biological evaluation of pyrazole-based compounds, including molecular docking studies, highlights their potential as pharmaceutical agents (Sapariya et al., 2017).
Cannabinoid Receptor Antagonism : A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists indicates the potential of these compounds in modulating cannabinoid receptor activity, which can be relevant in treating various neurological disorders (Lan et al., 1999).
Future Directions
properties
IUPAC Name |
2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIHFZGDQHUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.